molecular formula C11H8Cl2N2O B2616770 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 946159-54-2

1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2616770
CAS No.: 946159-54-2
M. Wt: 255.1
InChI Key: JWBIWFDAFDHNGQ-UHFFFAOYSA-N
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Description

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative synthesized via nucleophilic substitution between 1-cyanocyclopropane-1-carbonyl chloride and 2,4-dichloroaniline . Its crystal structure (monoclinic, space group P2₁/c) reveals a planar amide group and a dihedral angle of 89.2° between the cyclopropane and dichlorophenyl rings, which stabilizes intermolecular hydrogen bonding (N–H···O and C–H···O interactions) . The compound exhibits potent larvicidal activity against Culex pipiens (LC₅₀ = 0.12 mg/L), attributed to its electron-withdrawing cyano group and lipophilic dichlorophenyl moiety enhancing target-site binding .

Properties

IUPAC Name

1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-1-2-9(8(13)5-7)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBIWFDAFDHNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves several steps. One common method includes the reaction of 2,4-dichlorophenylamine with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization to yield the desired cyclopropane derivative. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Chemistry

This compound serves as a vital building block in organic synthesis. Its unique cyclopropane structure allows for the creation of more complex organic molecules. It is also utilized as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.

Biology

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide has demonstrated bioactivity against specific bacterial enzymes, particularly through its inhibition of ketol-acid reductoisomerase (KARI). This enzyme is crucial for the biosynthesis of branched-chain amino acids in both bacteria and plants. By binding to KARI's active site, the compound effectively inhibits its function, leading to reduced growth of target organisms.

Medicine

The structural characteristics of this compound make it a candidate for pharmaceutical development, especially in creating new antibacterial agents. Its mechanism of action against bacterial enzymes positions it as a potential treatment for bacterial infections that are resistant to conventional antibiotics.

Industry

In agrochemicals, this compound is being explored for its inhibitory effects on specific plant enzymes, making it useful in the formulation of herbicides and pesticides. Its ability to disrupt essential biochemical pathways in plants suggests potential applications in crop protection strategies.

Case Studies

Several case studies have been conducted to evaluate the biological activities and potential applications of this compound:

Case Study 1: Antibacterial Activity

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anticancer Activity

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Case Study 3: Anti-inflammatory Properties

  • Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The biological activity of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is primarily attributed to its inhibition of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids in bacteria and plants. The compound binds to the active site of KARI, preventing the enzyme from catalyzing its reaction, thereby inhibiting the growth of the target organism .

Comparison with Similar Compounds

Table 1: Substituent Effects on Larvicidal Activity

Compound Name Substituent on Phenyl Ring LC₅₀ (mg/L) Reference
1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 2,4-Cl₂ 0.12
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide 2,4,5-Cl₃ 0.08
1-Cyano-N-(4-bromophenyl)cyclopropane-1-carboxamide 4-Br 0.45
1-Cyano-N-phenylcyclopropane-1-carboxamide H (unsubstituted) >10.0

Key Findings :

  • Chlorine Substitution : Increasing chlorine atoms (e.g., 2,4,5-trichloro derivative) enhances larvicidal potency due to improved hydrophobicity and van der Waals interactions with insecticidal targets .
  • Halogen Position : The 2,4-dichloro configuration optimizes steric compatibility with mosquito acetylcholinesterase, whereas 4-bromo substitution reduces activity by 3.75-fold .
  • Unsubstituted Phenyl : The absence of electron-withdrawing groups drastically reduces efficacy, highlighting the necessity of halogenation .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Solubility (LogP) Molecular Weight (g/mol)
This compound 135–137 3.2 255.1
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide 142–144 3.8 289.5
1-Cyano-N-(2-fluorophenylmethyl)cyclopropane-1-carboxamide 98–100 2.5 218.2

Key Findings :

  • Higher chlorine content increases melting points and LogP values, correlating with reduced aqueous solubility but improved membrane permeability .
  • Fluorine substitution (e.g., 2-fluorophenylmethyl analog) lowers molecular weight and LogP, likely reducing bioactivity compared to chlorinated derivatives .

Key Findings :

  • The dichlorophenyl derivative is synthesized efficiently (85% yield) under mild conditions, whereas bulkier substituents (e.g., diethylamine in ) require longer reaction times and lower yields .
  • Cyclopropane ring conformation (e.g., cycloprop-2-ene vs. saturated cyclopropane) influences steric hindrance during amide formation .

Structural and Target-Specific Insights

  • Cyano Group Role: The cyano group at the 1-position stabilizes the cyclopropane ring through conjugation with the carbonyl, enhancing metabolic stability .
  • Comparative Crystal Structures :
    • The 2,4,5-trichloro analog (space group P-1) shows a tighter dihedral angle (82.5°) between rings, favoring π-π stacking with aromatic residues in insecticidal targets .
    • Methoxy-substituted analogs (e.g., N-(2-methoxyphenyl) derivatives) exhibit reduced activity due to electron-donating effects weakening target binding .

Biological Activity

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article explores its biological activity, including antibacterial properties, molecular mechanisms, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C11H8N2OCl2C_{11}H_{8}N_{2}OCl_{2}. The compound features a cyano group, a dichlorophenyl moiety, and a cyclopropane ring. Its synthesis has been documented through various methods, including X-ray diffraction and spectroscopic techniques such as FTIR and NMR .

Antibacterial Properties

This compound exhibits significant antibacterial activity against specific bacterial enzymes. Notably, it acts as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria . This inhibition leads to the suppression of bacterial growth, making it a potential candidate for developing new antibacterial agents.

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of KARI. By preventing the enzyme from catalyzing its reaction, the compound disrupts essential metabolic pathways in target organisms .

Case Study: Efficacy Against Escherichia coli

In preliminary studies, this compound demonstrated bioactivity against KARI in Escherichia coli. The compound's effectiveness was evaluated through various assays that measured its inhibitory concentration (IC50), which reflects the potency of the compound in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamideStructureEnhanced reactivity due to an additional chlorine atom; potential for increased antibacterial activity.
1-Cyano-N-(2,4-difluorophenyl)cyclopropane-1-carboxamideStructureDifferent electronic properties; may alter interactions with biological targets.

This comparison indicates that variations in halogen substitution can significantly affect the biological activity and reactivity of cyclopropane derivatives.

Research Findings and Data Tables

Recent research has provided insights into the biological activity of this compound. Below is a summary table showcasing key findings from various studies:

Study ReferenceMethodologyKey Findings
Synthesis & X-ray DiffractionConfirmed crystal structure; demonstrated bioactivity against KARI in E. coli.
Molecular Docking StudiesSuggested strong binding affinity to KARI; potential for drug development.
Biological AssaysShowed significant inhibition of bacterial growth at low concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide, and how can diastereomer ratios be optimized?

  • The compound is typically synthesized via cyclopropanation of carboxamide precursors. For example, cycloprop-2-ene intermediates react with aryloxy or halogenated phenyl groups under catalytic conditions. Diastereomer ratios (e.g., 17:1 or 23:1) are influenced by stoichiometry, temperature, and catalyst choice. Purification via silica gel chromatography (hexanes/EtOAc gradients) is standard, with yields ranging from 52% to 78% depending on substituents .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • X-ray crystallography is the gold standard. The cyclopropane ring geometry, bond angles, and substituent orientations (e.g., cyano and dichlorophenyl groups) are analyzed to confirm stereochemistry. For related cyclopropane derivatives, data collection at 150 K with Mo Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are common .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays (e.g., ketol-acid reductoisomerase, KARI) are employed for cyclopropane derivatives. Bioactivity is correlated with structural features like electron-withdrawing groups (cyano, halogens) and steric effects. Dose-response curves and IC50 values are calculated using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

  • Quantum chemical calculations (DFT) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments). Quantitative Structure-Property Relationship (QSPR) models correlate descriptors like polar surface area (PSA ≈ 97.64 Ų) and logP (≈2.94) with solubility, permeability, and bioavailability .

Q. What strategies resolve contradictions in reported diastereoselectivity during synthesis?

  • Divergent diastereomer ratios (e.g., 17:1 vs. 23:1) may stem from solvent polarity, catalyst loading, or steric hindrance. Kinetic vs. thermodynamic control can be probed via time-resolved NMR or reaction quenching. Computational transition-state modeling identifies energy barriers influencing selectivity .

Q. How are environmental and safety risks mitigated during large-scale synthesis?

  • Waste containing chlorinated byproducts must be segregated and treated by certified waste management services. Safety protocols for handling carbonyl chlorides (e.g., 1-chlorocyclopropane-1-carbonyl chloride) include fume hood use, PPE, and emergency medical consultation for exposure .

Key Citations

  • Synthesis & Diastereomer Separation:
  • Structural Confirmation:
  • Computational Modeling:
  • Safety Protocols:

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